(3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one
Description
Properties
IUPAC Name |
(3E)-3-[(4-methylphenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-15-7-9-16(10-8-15)14-24-22-12-11-18(23)19-13-21-20(25-19)17-5-3-2-4-6-17/h2-10,12-13H,11,14H2,1H3/b22-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWMASWHYPCTJH-WSDLNYQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CCC(=O)C2=CN=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/CC(=O)C2=CN=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-3-{[(4-methylphenyl)methoxy]imino}-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to explore its biological activity based on available literature, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 350.43 g/mol. The structural features include a thiazole ring, a methoxy group, and an imino functional group, contributing to its biological properties.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives, with specific attention to their cytotoxic effects against various cancer cell lines. The presence of the thiazole moiety is often linked to enhanced anticancer activity due to its ability to interact with biological targets.
Case Study: Cytotoxicity Testing
A recent study evaluated a series of thiazole compounds, including derivatives similar to our compound of interest. The results indicated significant cytotoxicity against human cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL. The SAR analysis suggested that substituents on the phenyl ring significantly influenced activity, with electron-donating groups enhancing efficacy .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. A study conducted on various thiazole compounds showed promising results against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
The above table illustrates the varying degrees of antimicrobial activity exhibited by different thiazole derivatives, indicating that modifications in structure can lead to significant differences in efficacy.
The mechanisms through which thiazole derivatives exert their biological effects are still under investigation. However, it is hypothesized that these compounds may induce apoptosis in cancer cells through the activation of caspases or inhibit key enzymes involved in cellular proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings from various studies suggest:
- Substituents : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
- Thiazole Ring : The thiazole structure itself is essential for interaction with target proteins involved in cancer progression.
- Imino Group : The imino functional group may play a role in stabilizing interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Thiazolidinone Cores
Table 1: Structural and Spectral Comparison of Key Analogues
Key Observations from Structural Comparisons
Substituent Effects on Electronic Properties: The target compound’s imino ether group (O–N=C) introduces electron-withdrawing character, contrasting with the electron-rich α,β-unsaturated ketone in ’s analogue. This difference may influence redox behavior and intermolecular interactions. Thiazolidinone derivatives (e.g., 9e ) feature a thioxo group (C=S), which enhances hydrogen-bonding capacity compared to the target’s imino ether.
Spectral Differentiation :
- The target compound ’s OCH2 protons from the 4-methylphenylmethoxy group resonate at δ ~4.7, distinct from the OCH3 signals (δ ~3.8) in and e .
- Thiazole C–H protons in all analogues appear near δ 7.5–8.0, but shifts vary slightly due to adjacent substituents.
Synthetic Considerations: Thiazole derivatives (e.g., ) are typically synthesized via cyclocondensation of thioureas or via Hantzsch thiazole synthesis. The imino ether group in the target compound likely requires oxime formation followed by alkylation . Thiazolidinones (e.g., 9e ) are often prepared via Knoevenagel condensation, differing from the target’s synthetic pathway.
Preparation Methods
Transition Metal Catalysis
Ruthenium-based catalysts (e.g., ruthenium trichloride, 0.005–0.01 mol%) enhance oxidative steps, reducing reaction times by 30–40% compared to stoichiometric oxidants. For example, ruthenium acetate in dimethyl sulfoxide at 150°C achieves full conversion of 4-methylthiazole-5-acetic acid within 5 hours.
Solvent Effects
Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) improve ketone oxidation yields by stabilizing ionic intermediates. Non-polar solvents like toluene favor imino group formation by minimizing hydrolysis.
Oxygen Pressure in Oxidation
Oxygen pressures of 0.3–0.5 MPa in high-pressure reactors suppress over-oxidation, maintaining ketone selectivity >98%.
Data Tables: Comparative Analysis of Methods
Table 1. Oxidation Catalysts for Propan-1-one Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Piperidine nitroxide | Acetonitrile | 35 | 4 | 82 | 99 |
| Ruthenium trichloride | DMSO | 150 | 5 | 87 | 99 |
| Cu(OAc)₂ | 2-MeTHF | 120 | 10 | 85 | 98 |
Table 2. Imino Group Formation Conditions
| Solvent | Catalyst | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| Dichloromethane | p-TsOH | 25 | 95:5 | 78 |
| Toluene | None | 40 | 80:20 | 65 |
| Ethanol | HCl (gas) | 0 | 70:30 | 60 |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including condensation of aryl thiazole precursors with imino-ether derivatives. Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO are often used to enhance reactivity .
- Catalysts : Copper(I) iodide or palladium catalysts may improve coupling efficiency in heterocyclic formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is standard for isolating pure products .
- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of imino-ether to thiazole precursor) can mitigate side reactions .
Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
A combination of methods is critical:
- NMR spectroscopy : Analyze - and -NMR for diagnostic peaks, such as the imino proton (δ 8.2–8.5 ppm) and thiazole C-2 carbon (δ 165–170 ppm) .
- IR spectroscopy : Confirm the presence of C=O (1680–1700 cm) and C=N (1600–1620 cm) stretches .
- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Advanced: How can researchers resolve discrepancies between experimental elemental analysis data and theoretical calculations?
Discrepancies often arise from incomplete purification or hygroscopic samples. Methodological steps include:
- Recheck purity : Perform repeated recrystallization or HPLC analysis to ensure ≥95% purity .
- Alternative characterization : Use X-ray crystallography to confirm molecular structure (e.g., C–C bond lengths and torsion angles) .
- Sample handling : Dry samples under vacuum (<0.1 mmHg) for 24 hours to remove residual solvents .
Advanced: What strategies improve regioselectivity and stereochemical control in synthesizing imino-thiazole derivatives?
- Steric directing groups : Introduce bulky substituents (e.g., 4-methylphenyl) to favor E-configuration at the imino bond .
- Temperature control : Lower reaction temperatures (0–5°C) can reduce kinetic byproducts in cyclization steps .
- Computational modeling : Use DFT calculations to predict transition states and optimize reaction pathways .
Advanced: How does this compound interact with biological targets in computational docking studies?
- Target selection : Prioritize proteins with thiazole-binding pockets (e.g., kinases or cytochrome P450 enzymes) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for accurate ligand-receptor binding simulations .
- Validation : Compare docking poses with experimental crystallographic data (e.g., RMSD <2.0 Å) to ensure reliability .
Advanced: How can the anti-cancer potential of this compound be systematically evaluated?
- In vitro assays :
- Cytotoxicity : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., MCF-7, HeLa) .
- Apoptosis markers : Quantify caspase-3/7 activation via fluorescence-based kits .
- Structure-activity relationship (SAR) : Modify the methoxyimino group and assess changes in IC values .
Advanced: What mechanistic insights can be gained from studying hydrolysis or metabolic stability of this compound?
- Hydrolysis studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The imino bond is typically susceptible to acidic hydrolysis .
- Metabolic profiling : Use liver microsomes (human or murine) to identify Phase I metabolites (e.g., oxidative demethylation) .
Basic: What are the best practices for storing this compound to ensure long-term stability?
- Conditions : Store in airtight containers under inert gas (argon) at −20°C .
- Light sensitivity : Protect from UV exposure by using amber glass vials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
